BenchChemオンラインストアへようこそ!

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

c-Met inhibitor kinase assay triazolopyrazine

2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (CAS 159053-06-2), also known by its research code KRC-00509, is a synthetic heterocyclic compound belonging to the triazolopyrazine class. It functions as a potent, highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.

Molecular Formula C13H11N5O
Molecular Weight 253.265
CAS No. 159053-06-2
Cat. No. B2693255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine
CAS159053-06-2
Molecular FormulaC13H11N5O
Molecular Weight253.265
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3
InChIInChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18)
InChIKeyCUMDWKLBWFOKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (KRC-00509) – c-Met Kinase Inhibitor for Targeted Oncology Research


2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (CAS 159053-06-2), also known by its research code KRC-00509, is a synthetic heterocyclic compound belonging to the triazolopyrazine class. It functions as a potent, highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase [1]. The compound was identified through a medicinal chemistry program aimed at developing c-Met inhibitors with improved selectivity profiles over clinical comparators such as crizotinib, and its biological characterization has been reported in peer-reviewed literature [1]. Its molecular formula is C₁₃H₁₁N₅O (MW 253.26 g/mol), with a calculated LogP of 1.82 .

Why Generic Triazolopyrazine c-Met Inhibitors Cannot Substitute for 2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine in Research Applications


The triazolopyrazine scaffold has yielded multiple c-Met inhibitors with superficially similar structures but profoundly divergent pharmacological profiles. KRC-00509 (6.3 nM biochemical IC₅₀) and its close structural analog KRC-00715 (9.0 nM) differ by only 1.4-fold in enzymatic potency, yet exhibit an 11.5-fold difference in cellular cytotoxic IC₅₀ (3.4 vs. 39 nM) against the same c-Met-addicted Hs746T gastric cancer cell line [1]. Furthermore, KRC-00509 achieves 70% inhibition of c-Met auto-phosphorylation at 8 nM, whereas the clinical comparator crizotinib shows substantially less activity at equivalent concentrations [1]. Critically, KRC-00509 demonstrated lethal in vivo toxicity in mouse xenograft models at 50 mg/kg daily dosing, while its analog KRC-00715 was well-tolerated and achieved significant tumor reduction in the same model [1]. These divergent properties—spanning enzymatic potency, cellular efficacy, target modulation, and in vivo tolerability—demonstrate that even closely related triazolopyrazine c-Met inhibitors cannot be considered interchangeable for research or drug discovery purposes.

Head-to-Head Quantitative Differentiation Evidence for 2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (KRC-00509)


Biochemical c-Met Kinase Inhibition: KRC-00509 vs. KRC-00715 vs. Crizotinib in HTRF Enzymatic Assay

In a head-to-head biochemical comparison using the same HTRF (Homogeneous Time-Resolved Fluorescence) c-Met kinase assay with recombinant c-Met kinase domain, KRC-00509 demonstrated an IC₅₀ of 6.3 nM, representing 1.43-fold greater potency than its direct structural analog KRC-00715 (IC₅₀ = 9.0 nM) [1]. The clinical c-Met/ALK inhibitor crizotinib tested in the identical assay showed an IC₅₀ of 2.2 nM, indicating that KRC-00509 is 2.86-fold less potent than crizotinib at the enzymatic level but achieves superior cellular selectivity (see Evidence Items 2 and 4) [1].

c-Met inhibitor kinase assay triazolopyrazine HTRF enzymatic IC50

Cellular Cytotoxicity in c-Met-Addicted Hs746T Gastric Cancer Cells: KRC-00509 vs. KRC-00715

When evaluated for 72-hour cytotoxicity against the c-Met-addicted Hs746T gastric cancer cell line (which harbors c-met gene amplification and a splice site mutation of exon 14), KRC-00509 exhibited a cytotoxic IC₅₀ of approximately 3.4 nM, which is 11.5-fold more potent than KRC-00715 (cytotoxic IC₅₀ ≈ 39 nM) [1]. This pronounced cellular potency difference contrasts with the modest 1.43-fold difference in biochemical IC₅₀, indicating that the 4-methoxyphenyl-triazolopyrazine scaffold of KRC-00509 confers superior cellular target engagement or permeability relative to the pyridoxazine scaffold of KRC-00715 [1].

cytotoxicity Hs746T gastric cancer c-Met addiction antiproliferative

c-Met Auto-Phosphorylation Inhibition: KRC-00509 vs. Crizotinib and KRC-00715 in Hs746T Cells

In a cellular target engagement assay measuring phospho-c-Met (Tyr1234/1235) levels by western blot in Hs746T cells, KRC-00509 at 8 nM inhibited c-Met auto-phosphorylation by 70% after 3 hours of treatment [1]. Both crizotinib and KRC-00715 demonstrated less activity against c-Met auto-phosphorylation than KRC-00509 at the same concentration [1]. This pharmacodynamic readout directly correlates with the cellular cytotoxicity data and confirms that KRC-00509 achieves superior suppression of oncogenic c-Met signaling output at low nanomolar concentrations compared to its closest analogs [1].

phosphorylation c-Met activation biomarker target engagement western blot

Cellular Selectivity Window: c-Met-Addicted vs. c-Met-Independent Cancer Cell Lines

Across a panel of 18 gastric cancer cell lines, KRC-00509 demonstrated a striking selectivity profile: cytotoxic IC₅₀ values were ≤10 nM in the 5 c-Met-overexpressing cell lines (SNU-5, SNU-620, SNU-638, MKN-45, Hs746T), while all 13 c-Met low-expressing cell lines remained fully viable even at 5 μM [1]. This represents a >500-fold selectivity window between target-dependent and target-independent cells. In contrast, the multi-kinase inhibitor crizotinib showed cytotoxic effects on c-Met low-expressing cell lines to some extent [1]. This selectivity profile indicates that KRC-00509's cytotoxicity is driven specifically by c-Met addiction rather than general cellular toxicity [1].

selectivity c-Met overexpression therapeutic window gastric cancer panel targeted therapy

In Vivo Tolerability Limitation: KRC-00509 vs. KRC-00715 in Hs746T Mouse Xenograft

In an Hs746T mouse xenograft study, both KRC-00509 and KRC-00715 were administered orally at 50 mg/kg daily. KRC-00715 demonstrated significant tumor volume reduction over 10 days without causing body weight loss [1]. In contrast, the in vivo experiment with KRC-00509 was suspended because mice died 3–4 days after initiation of KRC-00509 administration [1]. This acute toxicity precludes the use of KRC-00509 in in vivo efficacy models at the tested dose, whereas KRC-00715 proceeded as a viable in vivo candidate [1]. The mechanism of KRC-00509's in vivo toxicity was not elucidated in the published study [1].

in vivo toxicity xenograft tolerability maximum tolerated dose preclinical safety

Recommended Research Application Scenarios for 2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (KRC-00509) Based on Quantitative Evidence


In Vitro Biochemical c-Met Kinase Screening and HTS Assay Development

KRC-00509, with a biochemical c-Met IC₅₀ of 6.3 nM in HTRF format [1], serves as an excellent positive control and reference inhibitor for developing and validating c-Met biochemical screening assays. Its potency places it between the weaker analog KRC-00715 (9.0 nM) and the more potent clinical compound crizotinib (2.2 nM), providing a useful mid-range calibration standard for assay qualification [1].

Cellular Target Engagement and Phospho-c-Met Biomarker Studies

For researchers studying proximal c-Met signaling dynamics in vitro, KRC-00509 is the preferred tool compound due to its superior c-Met auto-phosphorylation inhibition—achieving 70% suppression at just 8 nM in Hs746T cells [1]. This property makes it particularly suited for western blot-based pharmacodynamic studies, time-course target engagement experiments, and washout/recovery assays where robust, rapid target modulation is required at low compound concentrations [1].

c-Met Dependency Profiling Across Cancer Cell Line Panels

KRC-00509's >500-fold cellular selectivity window—full viability of c-Met-low cells at 5 μM versus cytotoxic IC₅₀ ≤10 nM in c-Met-amplified lines [1]—makes it an ideal probe for classifying cancer cell lines by their degree of c-Met oncogene addiction. This selectivity enables clean binary discrimination between c-Met-dependent and c-Met-independent proliferation, supporting biomarker discovery and patient stratification research where multi-kinase inhibitors would generate false-positive results [1].

Structural Biology and Co-Crystallography of c-Met Kinase Domain

The triazolopyrazine scaffold of KRC-00509, which was inspired by the hinge-binding mode of PF-04217903 [1], provides a chemically tractable core for co-crystallization studies with the c-Met kinase domain. Although KRC-00509 is unsuitable for in vivo studies due to its acute toxicity in mice (lethality within 3–4 days at 50 mpk) [1], its high biochemical potency and selectivity make it a valuable template for structure-based drug design efforts aimed at identifying next-generation c-Met inhibitors with improved safety margins [1].

Quote Request

Request a Quote for 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.